molecular formula C6H12ClNO3 B3032714 2-Chloro-N-(2,2-dimethoxyethyl)acetamide CAS No. 39096-83-8

2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Cat. No.: B3032714
CAS No.: 39096-83-8
M. Wt: 181.62 g/mol
InChI Key: BMCSYAZSAZELGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,2-dimethoxyethyl)acetamide is an organic compound with the molecular formula C6H12ClNO3. It is a chlorinated acetamide derivative, characterized by the presence of a chloro group and a dimethoxyethyl group attached to the acetamide backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethoxyethyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used as reagents. The reaction is usually performed at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: The major products are the substituted acetamide derivatives.

    Hydrolysis: The products are the corresponding carboxylic acid and 2,2-dimethoxyethylamine.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(2,2-dimethoxyethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)acetamide involves its ability to react with nucleophilic sites in target molecules. The chloro group is highly reactive and can form covalent bonds with nucleophiles, such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

2-Chloro-N-(2,2-dimethoxyethyl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of the dimethoxyethyl group. It is used in similar applications but may have different reactivity and properties.

    N-(2,6-Dimethylphenyl)chloroacetamide: This compound has a phenyl group with methyl substituents. It is used in the synthesis of pharmaceuticals and has different reactivity due to the presence of the aromatic ring.

    2-Chloro-N-(2,5-dimethoxyphenyl)acetamide: This compound has a dimethoxyphenyl group instead of the dimethoxyethyl group. It is used in the synthesis of various organic compounds and has different physical and chemical properties.

The uniqueness of this compound lies in its specific reactivity and the presence of the dimethoxyethyl group, which can influence its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3/c1-10-6(11-2)4-8-5(9)3-7/h6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCSYAZSAZELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598438
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39096-83-8
Record name 2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 105.1 grams (g) (1.0 moles) of aminoacetaldehyde dimethyl acetal, 80 g (1.0 moles) of a 50% aqueous solution of sodium hydroxide, and 200 ml dichloromethane are placed in a 1 liter flask fitted with a stirrer and thermometer. To this is added 113.0 g (1.0 moles) of chloroacetyl chloride dropwise with rapid stirring at 0°-10° C. After the addition is complete, the reaction is allowed to rise to room temperature and is stirred for 1 hour. Next the mixture is washed with 100 ml water, 100 ml sodium carbonate solution and 100 ml water, followed by drying and evaporation to give 113.8 g (63% yield) of the title compound, m.p. 33°-36° C.
Quantity
105.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(2,2-dimethoxyethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(2,2-dimethoxyethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.